Cyclobutyl(2-fluorophenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(2-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H14FN・HCl . It has a molecular weight of 215.69 . The compound is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14FN.ClH/c12-10-5-2-1-4-9 (10)11 (8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Scientific Research Applications
Cyclobutane-Containing Compounds
Research on cyclobutane-containing alkaloids has highlighted their origin, synthesis, and biological activities, indicating that these compounds have been identified with antimicrobial, antibacterial, antitumor, and other activities. Cyclobutane, as a structural motif, plays a significant role in drug discovery due to these properties (Sergeiko et al., 2008).
Fluorophores in Molecular Imaging
A literature review on the toxicity of organic fluorophores used in molecular imaging points to the potential utility of fluorine-containing compounds in diagnostics. Fluorophores, including those with fluorine substitutions, allow for real-time detection of cancer using optical imaging. The research stresses the importance of evaluating the safety and efficacy of these compounds for in vivo applications (Alford et al., 2009).
Cyclodextrin Applications
Cyclodextrins, known for their ability to form inclusion complexes with various molecules, offer insights into how structural modifications, such as the introduction of fluorine atoms or cyclobutyl groups, can enhance the properties of pharmaceuticals. Cyclodextrins have been utilized in drug delivery systems to improve the solubility and bioavailability of drugs, indicating the potential for cyclobutyl(2-fluorophenyl)methanamine hydrochloride in similar applications (Challa et al., 2005).
Safety and Hazards
According to the Safety Data Sheet from KISHIDA CHEMICAL CO., LTD., precautions should be taken when handling Cyclobutyl(2-fluorophenyl)methanamine hydrochloride . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water, and medical advice should be sought if irritation persists . In case of accidental ingestion, the mouth should be rinsed, and a poison center or doctor should be contacted .
Properties
IUPAC Name |
cyclobutyl-(2-fluorophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8;/h1-2,6-8,11H,3-5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTVHJZSVDOMRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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